molecular formula C21H25N3O2S2 B2436041 N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877653-78-6

N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B2436041
CAS No.: 877653-78-6
M. Wt: 415.57
InChI Key: QJDFXCUITHQZTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . In addition, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

The molecular structure of this compound appears to include a pyrimidine ring, a common structure in many biological compounds . It also seems to contain a cyclopentyl group and a sulfanyl group .

Scientific Research Applications

Dual Inhibitory Activities

One significant application is in the development of potent dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them valuable targets for anticancer drugs. A study by Gangjee et al. (2008) synthesized compounds with a thieno[2,3-d]pyrimidine scaffold, demonstrating significant inhibitory activity against both human TS and DHFR, indicating the potential for cancer therapy applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Agents

Research has also explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, to produce compounds with good antibacterial and antifungal activities. This indicates the compound's relevance in creating new antimicrobial agents that could address resistant strains of bacteria and fungi (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antiviral Applications

Another area of application is in the development of antiviral agents. The vibrational spectroscopic signatures and quantum computational approaches applied to similar compounds have provided insights into their antiviral activities. Studies involving vibrational signatures and density functional theory (DFT) calculations suggest that such compounds could be effective against viruses, thereby contributing to antiviral research and drug development (Jenepha Mary, Pradhan, & James, 2022).

Anticancer Potential

Additionally, derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested for their anticancer activity, highlighting the potential of these compounds in cancer treatment. The research by Horishny, Arshad, and Matiychuk (2021) on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives indicates promising cytotoxic effects against leukemia cell lines, suggesting a pathway for developing new anticancer drugs (Horishny, Arshad, & Matiychuk, 2021).

Future Directions

The future directions for research on this compound could include further investigation into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . Additionally, further exploration of its synthesis and chemical reactions could yield valuable insights.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13-9-14(2)11-16(10-13)24-20(26)19-17(7-8-27-19)23-21(24)28-12-18(25)22-15-5-3-4-6-15/h9-11,15H,3-8,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDFXCUITHQZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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